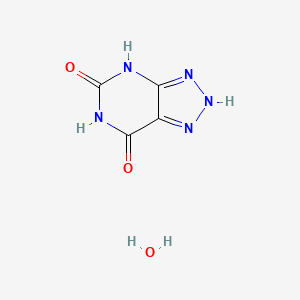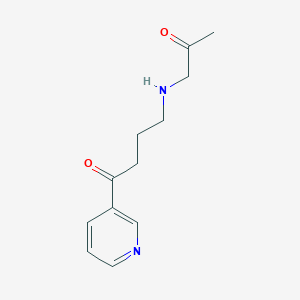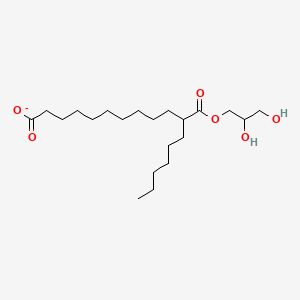
Glyceryl caprylate-caprate
描述
Glyceryl caprylate-caprate is a versatile compound widely used in the personal care and cosmetic industry. It is a plant-based ingredient that appears as a clear or slightly yellowish liquid with low viscosity. The primary functions of this compound include providing hydrating and antimicrobial properties, improving the spreadability of products, and enhancing the shelf life of formulations .
作用机制
Target of Action
Glyceryl Caprylate-Caprate is a plant-based, versatile ingredient used widely in the personal care and cosmetic industry . It primarily targets the skin and hair, acting as an emollient, conditioner, and antimicrobial agent . It enhances the texture of the skin and moisturizes it, leaving a silky feeling on the surface .
Mode of Action
this compound is made via the esterification of caprylic acid and capric acid with glycerol, which is a natural component of fats and oils . It acts as a co-emulsifier and stabilizes oil-in-water emulsions . As an antimicrobial agent, it prevents the growth of harmful bacteria, thereby increasing the shelf life of the products . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel .
Biochemical Pathways
this compound is used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It enhances the permeability of peptides through the intestinal epithelium, which is a major obstacle to their oral delivery . This is achieved by focusing on Eligen technology using Sodium salcaprozate (SNAC), Transient Permeation Enhancer (TPE) technology using sodium caprylate (C8), and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) .
Pharmacokinetics
It is known that it can be incorporated into a cold mix formulation . It is also used in formulations like GIPET™ 2 Form 2, which consists of 36.6% Capmul ® MCM C10 (Glyceryl caprate), and other components . The pharmacokinetic parameters of these formulations were measured using a dog’s intra-duodenal instillation .
Result of Action
The primary result of this compound’s action is the enhancement of the texture and moisture content of the skin . It leaves a silky feeling on the surface that is pleasant to touch . Additionally, it acts as a good preservative and has antimicrobial properties that prevent the growth of harmful bacteria and increase the shelf life of the products .
Action Environment
this compound is well tolerated by the skin and is safe for use when used within the recommended concentrations of 0.5-5% . Since it is plant-based, this compound is vegan and generally halal . Under strong acid or strong alkali condition, it can easily hydrolyze . It is also flammable and can cause irritation to the skin, eyes, and respiratory system .
生化分析
Biochemical Properties
Glyceryl Caprylate-Caprate interacts with various biomolecules to exert its effects. It is known for providing hydrating as well as anti-microbial properties . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel .
Cellular Effects
This compound has a significant impact on cellular processes. It is an emollient and a conditioner that enhances the texture of the skin and moisturizes it . It leaves a silky feeling on the surface that is good to touch . This compound is also a good preservative and has antimicrobial properties that prevent the growth of harmful bacteria and increase the shelf life of the products .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with the cell membrane lipids leading to disruption of the cell membrane . This allows other ingredients to enter the cells and water to leak out of the cells, leading to eventual cell collapse .
Temporal Effects in Laboratory Settings
This compound has been effectively used as antimicrobial agents at concentrations of 0.5–1% (w/w) for the preservation of O/W formulations, body shower gels, and shampoos . The enhancing effect of this compound was dose-proportional and molecular size-dependent .
Dosage Effects in Animal Models
In animal models, the absorption of this compound was dose-dependent . Safety assessment of this compound in monkeys after 9 months showed minor drug-related findings, comparable to the injectable octreotide .
Metabolic Pathways
The metabolic pathway of this compound permits it to serve as a ready source of energy and prevents it from accumulating as fat in body tissues .
Transport and Distribution
This compound is known to increase paracellular permeability of the intestinal epithelium . This enhances intestinal absorption of active octreotide, likely by transient alteration of the tight junction protein complex .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane where it interacts with the cell membrane lipids . This interaction leads to disruption of the cell membrane, allowing other ingredients to enter the cells and water to leak out of the cells .
准备方法
Synthetic Routes and Reaction Conditions: Glyceryl caprylate-caprate is synthesized through the esterification of caprylic acid and capric acid with glycerol. This process involves the reaction of these fatty acids with glycerol under specific conditions, often using an acidic catalyst to facilitate the reaction. The resulting mixture is then purified for cosmetic use .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process. The reaction typically involves heating the reactants to a specific temperature and maintaining this temperature for a set period. The use of microwave synthesis has also been explored, where octanoic acid and capric acid are reacted with glycerol in the presence of a mixture of catalysts under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions: Glyceryl caprylate-caprate primarily undergoes hydrolysis under strong acidic or alkaline conditions. This reaction breaks down the ester bonds, resulting in the formation of glycerol and the corresponding fatty acids .
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases are used as reagents to hydrolyze this compound. The reaction is typically carried out at elevated temperatures to accelerate the process.
Oxidation and Reduction: While this compound is not commonly involved in oxidation or reduction reactions, it can undergo these processes under specific conditions, leading to the formation of various by-products.
Major Products Formed: The primary products formed from the hydrolysis of this compound are glycerol, caprylic acid, and capric acid .
科学研究应用
Glyceryl caprylate-caprate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
相似化合物的比较
Glyceryl Laurate: Another glyceryl monoester with similar emollient and antimicrobial properties.
Glyceryl Behenate: Known for its use in skin conditioning and moisturizing formulations.
Glyceryl Oleate: Used as an emulsifying agent and skin conditioning agent in various cosmetic products.
Uniqueness: Glyceryl caprylate-caprate stands out due to its balanced combination of caprylic and capric acids, providing a unique blend of hydrating and antimicrobial properties. Its ability to enhance the spreadability of products and improve their shelf life further distinguishes it from other similar compounds .
属性
IUPAC Name |
11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHITOKQSMJXEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39O6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid, Other Solid; Liquid | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73398-61-5 | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glyceryl Caprylate/Caprate and what is it typically used for?
A1: Glyceryl Caprylate/Caprate is a mixture of the mono-, di-, and tri-esters of glycerol with caprylic and capric acid. It is generally recognized as safe (GRAS) by the FDA and is commonly used as a skin-conditioning agent and emulsifier in cosmetics []. It also finds applications in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. [, , ]
Q2: Can you provide examples of how Glyceryl Caprylate/Caprate has been used to enhance drug delivery?
A2: Certainly. Research demonstrates its utility in various drug delivery strategies:
- Self-Microemulsifying Drug Delivery Systems (SMEDDS): Studies using Efavirenz, a poorly water-soluble antiretroviral drug, showed significantly enhanced dissolution rates when formulated within an SMEDDS containing Glyceryl Caprylate/Caprate as a co-surfactant. [] Similar success was seen with Vinpocetine, where a microemulsion with Glyceryl Caprylate/Caprate increased solubility 3160-fold compared to water, also leading to improved transdermal delivery. []
- Topical Immunosuppression: In a rat model of skin allograft rejection, Glyceryl Caprylate/Caprate, in combination with polyethylene glycol-8, acted as a penetration enhancer for topical Cyclosporine A. This led to significant delays in allograft rejection, highlighting its potential in site-specific immunosuppression. []
- Nanoporous Silica Entrapped Lipid-Drug Complexes: Researchers have explored the use of nanoporous silica loaded with Glyceryl Caprylate/Caprate and the poorly soluble drug Dutasteride. This approach showed promise in enhancing solubility and oral bioavailability in beagle dogs. []
Q3: How does the structure of Glyceryl Caprylate/Caprate contribute to its function as a solubility enhancer?
A3: Glyceryl Caprylate/Caprate's amphiphilic structure, possessing both hydrophilic (glycerol) and lipophilic (caprylic and capric acid chains) regions, enables it to interact with both aqueous and oily environments. This characteristic allows it to act as a surfactant, reducing the interfacial tension between immiscible phases. In drug formulations, this facilitates the formation of microemulsions, where poorly soluble drugs can be dissolved within the lipidic core, ultimately improving their solubility and bioavailability. [, , ]
Q4: Are there any known stability concerns with Glyceryl Caprylate/Caprate in formulations?
A4: While generally considered stable, the stability of Glyceryl Caprylate/Caprate can be influenced by factors such as pH, temperature, and the presence of other excipients. Research highlights the importance of stability testing under various conditions to ensure long-term product quality. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


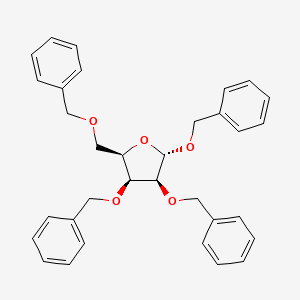
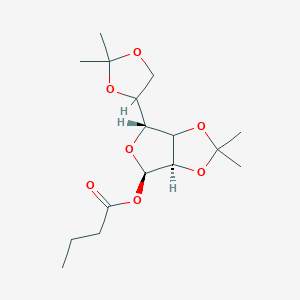

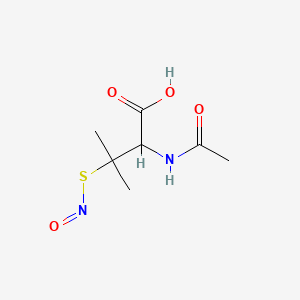
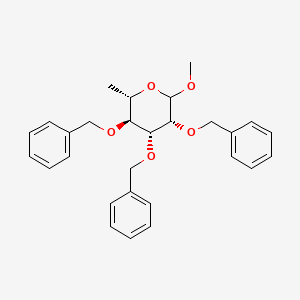
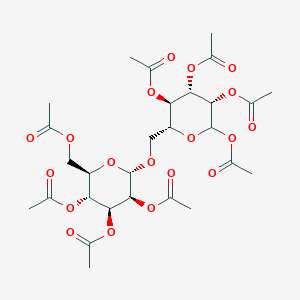
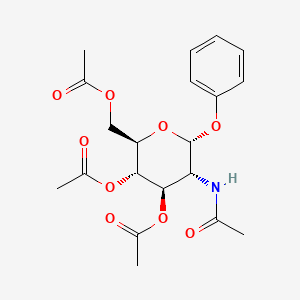
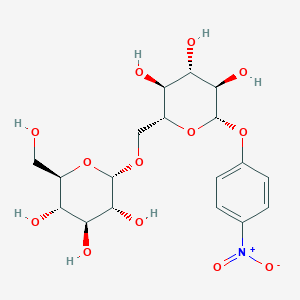
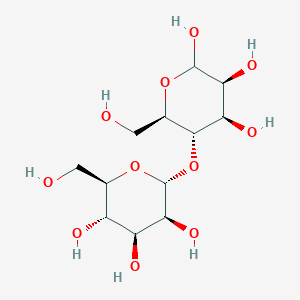
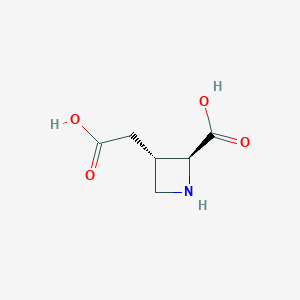
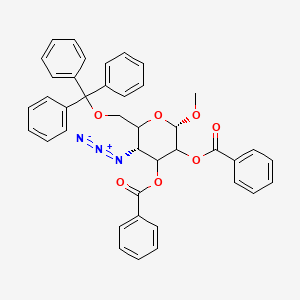
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)
